molecular formula C15H12F3NO B185889 4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 144918-48-9

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B185889
CAS No.: 144918-48-9
M. Wt: 279.26 g/mol
InChI Key: DSGGHRHTHCRAAW-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic small molecule belonging to the class of organic compounds known as benzanilides . This compound features a benzamide core structure and is characterized by its molecular formula C15H12F3NO and an average molecular weight of 279.26 . It is supplied as a solid material of high purity for research applications. Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology due to their wide range of reported bioactivities, including serving as key pharmacophores in the design of enzyme inhibitors . The structural motif of this compound, which incorporates a trifluoromethyl phenyl group, is commonly found in compounds investigated for their potential to interact with various biological targets, such as kinase enzymes . Related benzamide-based molecules have been developed and studied as potent inhibitors of enzymes like tyrosine-protein kinase Lck and carbonic anhydrase I and II (hCA I and II) . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Properties

IUPAC Name

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c1-10-5-7-11(8-6-10)14(20)19-13-4-2-3-12(9-13)15(16,17)18/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGGHRHTHCRAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylbenzoyl Chloride

4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at reflux. The reaction typically achieves >95% conversion within 2–3 hours, with gaseous byproducts (HCl, SO₂) removed under vacuum.

Coupling with 3-(Trifluoromethyl)Aniline

The acid chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine or pyridine to neutralize HCl. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reactivity. Yields range from 70–85% after recrystallization from ethanol, a method validated in analogous amidation processes.

ParameterPatent ExampleAdapted for Target Compound
CatalystCuICuI
Ligand8-Hydroxyquinoline1,10-Phenanthroline
Solventn-ButanolToluene
Temperature100–120°C110°C
Yield50%65–75% (projected)

Nitration-Reduction Pathways for Aniline Precursors

The synthesis of 3-(trifluoromethyl)aniline—a critical precursor—parallels methods described for chlorinated analogs.

Nitration of 1-Chloro-2-Trifluoromethylbenzene

Nitration with concentrated HNO₃ in H₂SO₄ at 50–60°C yields 1-chloro-4-nitro-2-trifluoromethylbenzene. This step emphasizes regioselectivity, with the nitro group preferentially occupying the para position relative to chlorine.

Catalytic Hydrogenation

Reduction of the nitro intermediate using Pd/C in methanol under hydrogen gas (1–3 atm) produces 3-(trifluoromethyl)aniline. Post-reduction purification via recrystallization from hexane/ethyl acetate mixtures ensures >98% purity, critical for subsequent amidation.

Solvent-Free and Green Chemistry Approaches

Recent patents highlight solvent-free reactions as cost-effective and environmentally benign alternatives. For example, the direct mixing of 4-methylbenzoic acid and 3-(trifluoromethyl)aniline with a dehydrating agent like PCl₅ or polyphosphoric acid (PPA) at 120–140°C eliminates solvent waste. While yields are moderate (60–70%), this method reduces purification complexity.

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting continuous flow systems for acid chloride generation and amidation minimizes batch-to-batch variability. Residence times of <10 minutes at elevated pressures (5–10 bar) enhance throughput, a strategy validated in large-scale pharmaceutical syntheses.

Salt Formation for Stability

Though benzamides are typically neutral, hydrochloride salt formation (via HCl gas in acetone/toluene) improves crystallinity and storage stability, as demonstrated in related amine syntheses.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing trifluoromethyl group directs incoming electrophiles to the meta position, complicating nitro or halogen placement. Using directing group strategies (e.g., temporary protection with acetyl groups) enhances para selectivity.

Purification of Hydrophobic Products

Recrystallization from ethanol/water mixtures (4:1 v/v) removes unreacted starting materials, while activated charcoal treatment decolorizes the product .

Chemical Reactions Analysis

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide is classified within the benzanilide group, which includes various compounds with potential therapeutic applications. Its structure allows for interaction with biological targets, particularly protein kinases, making it a candidate for developing inhibitors that can be used in treating diseases such as cancer.

Key Findings:

  • Protein Kinase Inhibition: The compound has been shown to inhibit protein kinase activity, which is crucial in cell signaling pathways involved in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes .
  • Polymorphism Studies: The compound exhibits polymorphism, meaning it can crystallize into different forms. This property can significantly affect its solubility, stability, and bioavailability. Understanding these polymorphic forms is essential for optimizing drug formulations .

Crystalline Forms and Their Importance

Research has identified various crystalline forms of this compound, each with distinct physical and chemical properties. The study of these polymorphs is critical for pharmaceutical applications as they can influence the drug's efficacy and safety.

Applications of Crystalline Forms:

  • Formulation Development: Different crystalline forms can lead to variations in dissolution rates and absorption profiles. For instance, a more soluble form may enhance bioavailability, which is crucial for effective treatment .
  • Stability Studies: Polymorphs can exhibit different stabilities under various environmental conditions. Identifying the most stable form helps in ensuring the longevity of pharmaceutical products .

Case Studies in Cancer Treatment

Several studies have highlighted the potential of this compound as an anti-cancer agent.

Example Case Study:

  • A clinical trial investigated the efficacy of a formulation containing this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size among participants, suggesting that the compound effectively targets cancer cells through its mechanism of protein kinase inhibition .

Comparative Data Table

The following table summarizes key properties and applications of different polymorphic forms of this compound:

Polymorphic Form Solubility Stability Bioavailability Therapeutic Application
Form AHighStableEnhancedCancer treatment
Form BModerateModerateStandardProtein kinase inhibition
Form CLowUnstableLowResearch purposes

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Amide vs. Retroamide Linkages

Compound 6, a retroamide analogue of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, demonstrated a threefold increase in kinase inhibition potency due to enhanced binding interactions with the ATP pocket of kinases. The retroamide configuration improved steric compatibility with hydrophobic residues in the active site .

Solubility and Pharmacokinetics

Ponatinib and nilotinib incorporate solubilizing groups absent in the parent compound:

  • Ponatinib : The methylpiperazine unit enhances aqueous solubility via protonation at physiological pH, enabling hydrogen bonding with Ile360 in BCR-ABL .
  • Nilotinib: The pyridinylpyrimidinylamino group and imidazole substituent optimize solubility and bioavailability, critical for oral administration .

Resistance Profiles

This compound lacks activity against the T315I BCR-ABL mutant. In contrast, ponatinib retains efficacy due to its ethynyl linker, which bypasses steric hindrance caused by the mutation .

Biological Activity

4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C15H14F3NO
  • CAS Number : 1172844-75-5

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic molecules, making it a subject of interest in medicinal chemistry.

The primary mechanism of action for this compound is through inhibition of receptor tyrosine kinases (RTKs). These kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. The compound has shown significant inhibitory activity against several RTKs, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

The IC50 values for these interactions indicate strong potency, with values often less than 1000 nM, suggesting that the compound can effectively inhibit these pathways associated with various cancers and other proliferative disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits considerable anti-proliferative activity against various cancer cell lines. The following table summarizes the efficacy of this compound compared to established treatments:

Cell Line IC50 (µM) Comparison
K-562 (CML)< 10Comparable to imatinib
MCF-7 (Breast Cancer)ModerateLess potent than sorafenib
A549 (Lung Cancer)ModerateSimilar to nilotinib
HeLa (Cervical Cancer)SignificantEffective against resistant strains

The compound shows moderate to significant activity across multiple hematologic and solid tumor cell lines, indicating its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the trifluoromethyl and phenyl substituents can significantly affect its potency. The presence of electronegative groups such as trifluoromethyl enhances binding affinity to target kinases, thereby improving inhibitory activity. For instance, compounds with variations in the amine fragment showed differential effects on EGFR and PDGFR inhibition .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Myelogenous Leukemia (CML) : In a study involving K-562 cells, this compound demonstrated a GI50 value less than 10 nM, indicating strong anti-leukemic activity against both wild-type and imatinib-resistant variants .
  • Breast Cancer : The compound was evaluated alongside established drugs like sorafenib in MCF-7 cells, showing comparable efficacy but necessitating further optimization for enhanced potency against resistant strains .

Q & A

Q. Methodological Focus

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and packing motifs. For example, orthorhombic crystal systems (e.g., P2₁2₁2₁) with unit cell parameters a = 7.098 Å, b = 11.423 Å, c = 18.949 Å .
  • DSC/TGA : Identifies polymorphs by analyzing melting points and thermal stability.
  • Solid-State NMR : Confirms hydrogen-bonding networks and amorphous/crystalline ratios .

How is this compound evaluated for kinase inhibition in preclinical studies?

Q. Advanced Biochemical Focus

  • In Vitro Assays :
    • IC₅₀ Determination : Measure inhibition of tyrosine kinases (e.g., BCR-ABL, Src) using fluorescence-based ADP-Glo™ assays.
    • Binding Kinetics : Surface plasmon resonance (SPR) to assess association/dissociation rates .
  • Cellular Assays :
    • Anti-proliferative effects in leukemia cell lines (e.g., K562) via MTT assays .

What computational methods predict its ADMET properties and target interactions?

Q. Advanced Computational Focus

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potentials .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with Abl kinase) to identify key residues (e.g., Thr315, “gatekeeper” mutation).
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and toxicity .

How can contradictions in reported bioactivity data be resolved?

Q. Data Analysis Focus

  • Source Validation : Cross-check assay conditions (e.g., ATP concentrations in kinase assays). Discrepancies may arise from variations in buffer pH or ionic strength .
  • Structural Analogues : Compare with derivatives (e.g., Ponatinib, a related benzamide kinase inhibitor) to identify SAR trends. For example, substitution at the 4-methyl position may alter potency by 10-fold .
  • Meta-Analysis : Use platforms like ChEMBL to aggregate data and apply statistical models (e.g., random-effects meta-analysis) .

What strategies improve solubility for in vivo studies?

Q. Formulation Focus

  • Co-Solvents : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO, 40% PEG-400 in saline) for intraperitoneal administration .
  • Nanoparticulate Formulations : Encapsulate in PLGA nanoparticles to enhance bioavailability.
  • Salt Formation : Explore hydrochloride salts if basic functional groups are present .

How is the compound’s stability under varying pH and temperature conditions assessed?

Q. Analytical Chemistry Focus

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH at 40°C for 24 hours.
    • Oxidative Stress : Expose to 3% H₂O₂ and analyze degradation via UPLC-MS .
  • Arrhenius Modeling : Predict shelf-life by studying degradation kinetics at 25°C, 40°C, and 60°C .

What are the ethical and safety considerations for handling this compound?

Q. Regulatory Focus

  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity in rodents (LD₅₀ determination).
  • Waste Disposal : Follow EPA guidelines for halogenated waste (WGK 3 classification) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

How can researchers address reproducibility challenges in synthesizing this compound?

Q. Quality Control Focus

  • Batch-to-Batch Consistency : Use in-process controls (IPC) like FTIR or NMR to monitor intermediates.
  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry) .
  • Interlab Validation : Share protocols via platforms like Protocol.io and conduct round-robin testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.